Cas no 899752-09-1 (N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}furan-2-carboxamide)

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}furan-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- VU0501289-1
- N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}furan-2-carboxamide
- N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)furan-2-carboxamide
- N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide
- AKOS024470265
- 899752-09-1
- F2823-0131
- N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}furan-2-carboxamide
-
- Inchi: 1S/C14H15N5O3/c1-14(2,3)19-11-9(7-16-19)13(21)18(8-15-11)17-12(20)10-5-4-6-22-10/h4-8H,1-3H3,(H,17,20)
- InChI Key: IELFLIYSYKNWME-UHFFFAOYSA-N
- SMILES: O=C1C2C=NN(C=2N=CN1NC(C1=CC=CO1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 301.11748936g/mol
- Monoisotopic Mass: 301.11748936g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 501
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 92.7Ų
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}furan-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2823-0131-2μmol |
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}furan-2-carboxamide |
899752-09-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2823-0131-1mg |
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}furan-2-carboxamide |
899752-09-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2823-0131-10mg |
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}furan-2-carboxamide |
899752-09-1 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2823-0131-25mg |
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}furan-2-carboxamide |
899752-09-1 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2823-0131-5mg |
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}furan-2-carboxamide |
899752-09-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2823-0131-20mg |
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}furan-2-carboxamide |
899752-09-1 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2823-0131-2mg |
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}furan-2-carboxamide |
899752-09-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2823-0131-10μmol |
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}furan-2-carboxamide |
899752-09-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2823-0131-30mg |
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}furan-2-carboxamide |
899752-09-1 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2823-0131-4mg |
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}furan-2-carboxamide |
899752-09-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}furan-2-carboxamide Related Literature
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
2. Back matter
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
Additional information on N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}furan-2-carboxamide
Introduction to N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}furan-2-carboxamide (CAS No. 899752-09-1)
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}furan-2-carboxamide, identified by its CAS number 899752-09-1, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrazolo[3,4-d]pyrimidine scaffold, a class of molecules known for their diverse biological activities and potential therapeutic applications.
The structural framework of N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}furan-2-carboxamide incorporates a furan moiety linked to a pyrazolo[3,4-d]pyrimidine core. The presence of the 1-tert-butyl group at the 1-position and the 4-oxo group at the 4-position of the pyrazolo[3,4-d]pyrimidine ring enhances its electronic properties and influences its interactions with biological targets. This unique structural configuration makes it a promising candidate for further exploration in drug discovery and development.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases. Pyrazolo[3,4-d]pyrimidines have been extensively studied due to their broad spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties. The compound N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}furan-2-carboxamide is no exception and has been investigated for its potential pharmacological effects.
One of the most compelling aspects of this compound is its ability to modulate key biological pathways. The pyrazolo[3,4-d]pyrimidine core is known to interact with enzymes and receptors involved in cell proliferation, differentiation, and apoptosis. The furan moiety further enhances its binding affinity by providing additional hydrogen bonding and hydrophobic interactions. These characteristics make it an attractive scaffold for designing molecules with enhanced selectivity and potency.
Recent studies have highlighted the role of N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}furan-2-carboxamide in inhibiting specific kinases that are overexpressed in cancer cells. Kinases are enzymes that play a crucial role in signal transduction pathways and are often dysregulated in various diseases. By targeting these kinases, the compound exhibits promising antitumor activity. Preclinical studies have demonstrated its ability to suppress the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
The synthesis of N-{1-tert-butyl-4 oxo -1 H , 4 H , 5 H - pyrazolo [ 3 , 4 - d ] pyrimidin - 5 - yl } furan - 2 - carboxamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the tert-butyl group at the 1-position enhances the stability of the molecule and improves its solubility in organic solvents. This makes it easier to purify and handle during subsequent biological evaluations.
The pharmacokinetic properties of this compound are also an area of active investigation. Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its clinical efficacy and safety. Preliminary studies suggest that N-{1 ter t - butyl - 4 oxo - 1 H , 4 H , 5 H - pyrazolo [ 3 , 4 - d ] pyrimidin - 5 - yl } furan - 2 carboxamide exhibits favorable pharmacokinetic profiles with good bioavailability and moderate clearance rates. These findings are encouraging for further development into a clinical candidate.
In addition to its antitumor potential, N-{1 tert butyl - 4 oxo - 1 H , 4 H , 5 H - pyrazolo [ 3 , 4 d ] pyrimidin - 5 yl } furan - 2 carboxamide has shown promise in other therapeutic areas as well. Researchers have explored its anti-inflammatory properties by investigating its effects on key inflammatory mediators such as cytokines and chemokines. The compound has been found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.
The development of novel drug candidates often involves structural optimization to improve their pharmacological properties. By modifying different parts of the molecular structure, researchers can enhance potency, selectivity, and pharmacokinetic profiles. The unique combination of a pyrazolo[3,4-d]pyrimidine core with a furan moiety in N-{1 tert butyl - 4 oxo - 1 H , 4 H , 5 H - pyrazolo [3 , 44 d ] py rimidin e } furan e strong > makes it an excellent starting point for such optimization efforts.
The future directions for research on this compound include further preclinical studies to evaluate its safety profile and clinical efficacy. Additionally,exploring new synthetic routes that could improve yield and scalability will be essential for moving towards clinical development。 Collaborative efforts between chemists,biologists,and pharmacologists will be crucial in unlocking the full potential of this promising molecule。
899752-09-1 (N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}furan-2-carboxamide) Related Products
- 2228488-67-1(4-1-(aminomethyl)-2,2-difluorocyclopropyl-2-fluorophenol)
- 2034592-56-6(5-(furan-3-carbonyl)-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 896331-26-3(N-(4-acetamidophenyl)-2-({8-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 1242137-21-8(N-4-(Aminocarbonyl)-3-fluorophenyl-2-methylalanine Methyl Ester)
- 2137980-65-3(3-(1-butyl-1H-1,2,3-triazol-4-yl)aniline)
- 118604-70-9(2-ethyl-N-(2S)-1-methoxypropan-2-yl-6-methylaniline)
- 1805735-09-4(3-(3-Chloro-2-oxopropyl)-5-(difluoromethoxy)mandelic acid)
- 33574-02-6((IODOMETHYL)CYCLOPROPANE)
- 2171890-04-1(5-(methylsulfanyl)thiophen-2-ylmethanamine hydrochloride)
- 280027-18-1(4-hydroxy-8-methoxyquinoline-3-carboxylic Acid)



